3-Fluorotoluene, with the chemical formula C₇H₇F and CAS number 352-70-5, is an aromatic compound characterized by a fluorine atom attached to the meta position of a toluene molecule. It appears as a colorless liquid with a distinct aromatic odor. The compound has a boiling point of approximately 240.8 °C and a melting point of -87 °C, indicating its liquid state at room temperature. Its density is about 0.99 g/cm³, making it less dense than water .
3-Fluorotoluene is classified as highly flammable and can produce toxic fumes when burned, particularly fluoride gases . Due to its chemical properties, it is soluble in organic solvents but has limited solubility in water .
[1] Sigma-Aldrich. 3-Fluorotoluene.
Specific reactions include its interaction with methanol in catalytic processes to yield various products .
3-Fluorotoluene can be synthesized through several methods:
3-Fluorotoluene finds applications in various fields:
Interaction studies involving 3-Fluorotoluene focus on its behavior with other chemicals. It is known to be incompatible with strong oxidizers and certain amines, which may lead to hazardous reactions . Additionally, its reactivity profile suggests potential applications in developing novel materials through controlled interactions with other organic compounds.
Several compounds share structural similarities with 3-Fluorotoluene. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Toluene | C₇H₈ | Non-fluorinated, widely used as a solvent |
| 2-Fluorotoluene | C₇H₇F | Fluorine at ortho position; different reactivity |
| 4-Fluorotoluene | C₇H₇F | Fluorine at para position; distinct substitution patterns |
| Benzyl Fluoride | C₇H₇F | Fluorine attached to benzyl group; different properties |
3-Fluorotoluene's unique positioning of the fluorine atom at the meta position affects its reactivity and interaction with electrophiles compared to its ortho and para counterparts. This positioning also influences its physical properties and potential applications in synthesis pathways distinct from those of similar compounds.